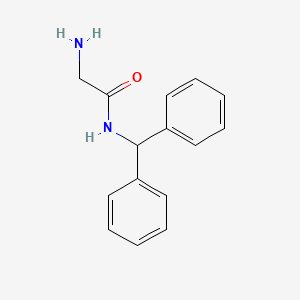

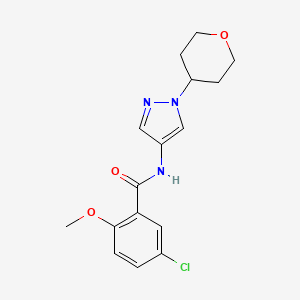

2-amino-N-benzhydrylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of “2-amino-N-benzhydrylacetamide” could not be found in the available sources .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-benzhydrylacetamide” are not available, similar compounds have been involved in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-benzhydrylacetamide” are not specified in the available sources .科学的研究の応用

Bcr-Abl and Histone Deacetylase Dual Inhibitors

In cancer drug development, 2-amino-N-benzhydrylacetamide has been used in the design of compounds that combine two independent pharmacological activities: inhibitory activity against breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) inhibitory activity . This dual inhibitory activity has shown potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

Synthesis of Quinazoline Derivatives

2-amino-N-benzhydrylacetamide has been used in the synthesis of quinazoline derivatives . These derivatives have been obtained by treating 2-aminobenzylamine with several p-electron-deficient compounds .

Synthesis of Benzodiazepine Derivatives

In addition to quinazoline derivatives, 2-amino-N-benzhydrylacetamide has also been used in the synthesis of benzodiazepine derivatives .

Organic Building Blocks

2-amino-N-benzhydrylacetamide is used as an organic building block in the synthesis of various aryls .

Amines and Amides

This compound is used in the synthesis of amines and amides, which are fundamental structures in organic chemistry .

Benzene Compounds

2-amino-N-benzhydrylacetamide is used in the synthesis of benzene compounds , which are widely used in the production of drugs, plastics, synthetic rubbers, dyes, detergents, and more .

作用機序

Target of Action

The compound 2-amino-N-benzhydrylacetamide, also known as N1-(Diphenylmethyl)glycinamide, has been identified to primarily target two key proteins: Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

2-amino-N-benzhydrylacetamide interacts with its targets by inhibiting their activity. It has been shown to exhibit inhibitory activity against both Bcr-Abl and HDAC1 . By inhibiting these targets, the compound can disrupt their normal function and lead to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC by 2-amino-N-benzhydrylacetamide affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC is involved in the regulation of gene expression, so its inhibition can lead to changes in the transcription of various genes .

Result of Action

The molecular and cellular effects of 2-amino-N-benzhydrylacetamide’s action primarily involve changes in cell growth and gene expression. By inhibiting Bcr-Abl, the compound can suppress pathways that promote cell growth and survival, potentially leading to the death of cancer cells . By inhibiting HDAC, the compound can alter the transcription of various genes, leading to changes in protein production and cellular functions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-amino-N-benzhydrylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLBENYRHCCQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-benzhydrylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)

![N-methyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2628482.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

![8-ethyl-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2628489.png)

![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2628492.png)

![N-cyclopentyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2628495.png)